(S)-2-Amino-N-(1-phenyl-propyl)-propionamide
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Overview
Description
(S)-2-Amino-N-(1-phenyl-propyl)-propionamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a propionamide moiety. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-phenyl-propyl)-propionamide typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method involves the reduction of (S)-(-)-1-phenyl-1-propanol to form the corresponding amine, which is then reacted with propionyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-phenyl-propyl)-propionamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
(S)-2-Amino-N-(1-phenyl-propyl)-propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-phenyl-propyl)-propionamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-1-Phenyl-1-propanol: A precursor in the synthesis of (S)-2-Amino-N-(1-phenyl-propyl)-propionamide.
YZG-331: A synthetic adenosine derivative with sedative-hypnotic effects.
3-(1H-indol-3-yl)-N-[(1R)-1-methyl-3-phenyl-propyl]propanamide: A compound with antiviral potential.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an amino group and a phenyl group. This combination of features allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
(2S)-2-amino-N-(1-phenylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-11(14-12(15)9(2)13)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPRIMPISJNHNB-FTNKSUMCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)NC(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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